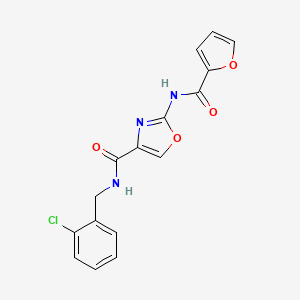
N-(2-chlorobenzyl)-2-(furan-2-carboxamido)oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-chlorobenzyl)-2-(furan-2-carboxamido)oxazole-4-carboxamide is a useful research compound. Its molecular formula is C16H12ClN3O4 and its molecular weight is 345.74. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-chlorobenzyl)-2-(furan-2-carboxamido)oxazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, biological activity, and mechanisms of action of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C16H12ClN3O4, with a molecular weight of 345.73 g/mol. The compound features a complex structure that includes an oxazole ring, furan moiety, and a chlorobenzyl group, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1286728-88-8 |
| Molecular Formula | C16H12ClN3O4 |
| Molecular Weight | 345.73 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Initial steps may include the formation of the oxazole ring followed by the introduction of the furan-2-carboxamido group and chlorobenzyl moiety. The optimization of synthetic routes is crucial for achieving high yield and purity, often utilizing advanced techniques such as chromatography and crystallization.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing oxazole and furan rings have shown potent activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | TBD |
| Similar Oxazole Derivative | S. aureus | 0.012 μg/mL |
| Other Thiazole Derivatives | Streptococcus pneumoniae | 0.040–3.4 μM |
Enzyme Inhibition
This compound has been explored for its potential as an enzyme inhibitor, particularly against DNA gyrase, an essential enzyme for bacterial DNA replication . The compound's interaction with this target could lead to effective antibacterial therapies.
Case Study: DNA Gyrase Inhibition
A study assessed the inhibition of DNA gyrase by various oxazole derivatives, revealing that specific structural features significantly enhance binding affinity and inhibitory potency. The findings suggest that modifications to the chlorobenzyl group could optimize activity against resistant bacterial strains.
The mechanism by which this compound exerts its biological effects may involve:
- Binding to Enzymes : The compound likely binds to active sites on enzymes like DNA gyrase or topoisomerase IV, altering their function.
- Inducing Structural Changes : Interaction with target proteins may induce conformational changes that inhibit enzymatic activity.
- Disruption of Bacterial Cell Functions : By inhibiting critical enzymes, the compound can disrupt bacterial cell replication and survival.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(furan-2-carbonylamino)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O4/c17-11-5-2-1-4-10(11)8-18-14(21)12-9-24-16(19-12)20-15(22)13-6-3-7-23-13/h1-7,9H,8H2,(H,18,21)(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDFEKKLNNJDSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=COC(=N2)NC(=O)C3=CC=CO3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














